Adamanolol

Description

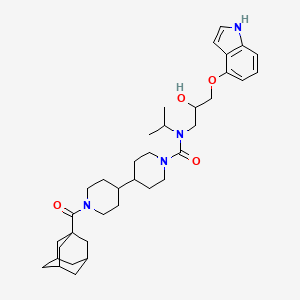

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H52N4O4 |

|---|---|

Molecular Weight |

604.8 g/mol |

IUPAC Name |

4-[1-(adamantane-1-carbonyl)piperidin-4-yl]-N-[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-N-propan-2-ylpiperidine-1-carboxamide |

InChI |

InChI=1S/C36H52N4O4/c1-24(2)40(22-30(41)23-44-33-5-3-4-32-31(33)6-11-37-32)35(43)39-14-9-29(10-15-39)28-7-12-38(13-8-28)34(42)36-19-25-16-26(20-36)18-27(17-25)21-36/h3-6,11,24-30,37,41H,7-10,12-23H2,1-2H3 |

InChI Key |

ZEAROUAQJNMVQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC(COC1=CC=CC2=C1C=CN2)O)C(=O)N3CCC(CC3)C4CCN(CC4)C(=O)C56CC7CC(C5)CC(C7)C6 |

Synonyms |

adamanolol |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for Adamanolol and Its Derivatives

Retrosynthetic Analysis of the Adamantan-2-ol Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. mdpi.com For adamantan-2-ol, the core adamantane (B196018) framework is the primary synthetic challenge. A logical disconnection of the C-O bond of the alcohol functionality leads to the adamantan-2-yl cation or a related synthon, which can in principle be derived from adamantane itself or a precursor that can be rearranged to the adamantane skeleton.

A key strategy in the synthesis of the adamantane core involves the construction of bicyclic or tricyclic precursors that can undergo rearrangement to the thermodynamically stable adamantane cage. mdpi.com Therefore, a retrosynthetic approach often targets precursors like bicyclo[3.3.1]nonane derivatives, which can be cyclized to form the adamantane framework. mdpi.com Further disconnection of these bicyclic systems can lead to simpler monocyclic or even acyclic starting materials. For instance, the first synthesis of the adamantane scaffold utilized simple acyclic precursors like formaldehyde and dimethyl malonate. mdpi.com

Classical and Modern Synthetic Approaches to Adamantan-2-ol

The synthesis of adamantan-2-ol can be achieved through various classical and modern synthetic methods, ranging from multi-step total synthesis to more sophisticated regioselective and stereoselective approaches.

Multi-Step Total Synthesis Strategies

The total synthesis of 1,2-disubstituted adamantane derivatives, including adamantan-2-ol, can be accomplished by constructing the tricyclic framework from acyclic, monocyclic, or bicyclic starting materials. mdpi.com One of the foundational approaches involves the cyclization of bicyclo[3.3.1]nonane precursors. mdpi.com These precursors can be assembled from simpler building blocks through various condensation and cyclization reactions.

A notable strategy involves the acid-catalyzed rearrangement of other C10H16 hydrocarbon isomers to the more stable adamantane structure. mdpi.com For instance, protoadamantane derivatives can serve as "spring-loaded" compounds that rearrange to the adamantane skeleton, often generating a carbocation at the 2-position which can then be trapped by a nucleophile, such as water, to yield adamantan-2-ol. mdpi.com The solvolysis of protoadamantan-4-ol, for example, leads to the formation of the 2-adamantyl cation, which upon hydration gives adamantan-2-ol. mdpi.com

Another approach involves the oxidation of adamantane itself. While direct, selective oxidation to adamantan-2-ol can be challenging, methods have been developed to introduce functionality at the secondary position. For example, adamantane can be oxidized to adamantan-2-one using strong acids, and the resulting ketone can then be reduced to adamantan-2-ol. google.com

Regioselective and Stereoselective Synthesis of Adamantan-2-ol Stereoisomers

The synthesis of specific isomers of substituted adamantanols requires careful control over regioselectivity and stereoselectivity. All 1,2-disubstituted adamantanes are chiral, making the development of enantiomerically pure synthetic pathways a significant area of research. mdpi.com

Regioselective hydroxylation of adamantane derivatives can be achieved using various methods. For instance, biological hydroxylation using microorganisms like Kitasatospora sp. has been shown to regioselectively hydroxylate 1,3-adamantanediol (B44800) to 1,3,5-adamantanetriol. nih.gov While not directly yielding adamantan-2-ol, this demonstrates the potential of biocatalysis in achieving regiocontrol in adamantane functionalization.

Stereoselective synthesis of adamantan-2-ol derivatives often relies on the use of chiral starting materials or chiral catalysts. The protoadamantane-adamantane rearrangement can proceed with complete retention of enantiopurity due to the nature of the bridged carbocation intermediate, offering a pathway to enantiomerically pure 1,2-disubstituted adamantanes. mdpi.com Furthermore, stereoselective transformations of adamantyl-substituted precursors have been developed to synthesize specific (R)- and (S)-isomers of more complex adamantane derivatives. nih.govresearchgate.net

Advanced Synthetic Techniques in Adamantan-2-ol Chemistry

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of adamantan-2-ol and its derivatives, often leading to improved efficiency, selectivity, and milder reaction conditions.

Microwave-Assisted Synthesis of Adamantan-2-ol Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often accelerating reaction rates and improving yields. While direct microwave-assisted synthesis of adamantan-2-ol is not widely reported, this technique has been successfully employed in the synthesis of various adamantane derivatives. For example, microwave irradiation has been used for the synthesis of O'-adamantylated uracil-derived nucleosides and N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety. nih.govnih.gov These examples highlight the potential of microwave technology to facilitate the incorporation of the adamantane scaffold into more complex molecules.

| Starting Material | Product | Reaction Conditions | Reference |

| AZT, thymidine, 2'-deoxyuridine, uridine | O'-adamantyl derivatives | Microwave irradiation | nih.gov |

| Adamantyl-containing precursors | N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives | Microwave-assisted three-component one-pot cyclocondensation | nih.gov |

Organocatalysis and Metal-Catalyzed Reactions in Adamantan-2-ol Formation

While specific examples of organocatalysis for the direct synthesis of adamantan-2-ol are not prevalent in the literature, the principles of organocatalysis, which involve the use of small organic molecules to catalyze reactions, represent a promising area for future development in adamantane chemistry. beilstein-journals.org

Metal-catalyzed reactions, on the other hand, have been more extensively explored for the functionalization of adamantane. Transition metal catalysts are widely used in C-H activation and cross-coupling reactions, which can be applied to introduce substituents onto the adamantane core. scholaris.ca For instance, Friedel-Crafts reactions catalyzed by Lewis acids like AlCl3 are a common method for the arylation of adamantane. d-nb.info The oxidation of adamantane to adamantane polyols can be achieved using catalytic systems such as a Cu2Cl4·2DMG complex with hydrogen peroxide. mdpi.com These metal-catalyzed methods provide powerful tools for the synthesis of a wide range of adamantane derivatives, which can then be further elaborated to compounds like adamantan-2-ol.

| Catalyst | Reactants | Product | Reference |

| AlCl3 | Adamantane, Substituted benzenes | meta-Tetraaryl-substituted adamantane derivatives | d-nb.info |

| Cu2Cl4·2DMG | Adamantane, H2O2 | Adamantane tri-, tetra-, and penta-ols | mdpi.com |

Derivatization Strategies and Analogue Synthesis of Adamanolol

Functional Group Interconversions on the this compound Scaffold

The hydroxyl group of 2-adamantanol (B149831) is a versatile handle for a multitude of functional group interconversions, allowing for the synthesis of a variety of derivatives. Standard organic transformations can be readily applied to this secondary alcohol.

Key interconversions include:

Oxidation: The secondary alcohol of 2-adamantanol can be oxidized to the corresponding ketone, 2-adamantanone. This transformation is often a crucial step in the synthesis of many adamantane derivatives. nih.gov

Esterification: Reaction with carboxylic acids or their derivatives under standard conditions yields the corresponding esters. This allows for the introduction of a wide range of acyl groups.

Etherification: Formation of ethers can be achieved through reactions such as the Williamson ether synthesis, providing access to analogues with varied alkyl or aryl side chains.

Conversion to Halides: The hydroxyl group can be replaced by halogens (Cl, Br, I) using various halogenating agents, creating precursors for further nucleophilic substitution reactions.

Conversion to Amines: The hydroxyl group can be converted to an amino group, often via a two-step process involving conversion to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with an amine or azide and subsequent reduction.

These fundamental transformations provide a toolbox for chemists to systematically modify the this compound core and investigate the impact of different functional groups on biological activity.

Table 1: Examples of Functional Group Interconversions on the 2-Adamantanol Scaffold

| Starting Material | Reagent(s) | Product | Transformation |

| 2-Adamantanol | CrO₃, H₂SO₄, acetone (Jones oxidation) | 2-Adamantanone | Oxidation |

| 2-Adamantanol | Acetic anhydride, pyridine | 2-Adamantyl acetate | Esterification |

| 2-Adamantanol | NaH, CH₃I | 2-Methoxyadamantane | Etherification |

| 2-Adamantanol | PBr₃ | 2-Bromoadamantane | Halogenation |

| 2-Adamantanol | 1. TsCl, pyridine; 2. NaN₃; 3. LiAlH₄ | 2-Aminoadamantane | Amination |

Introduction of Diverse Substituents for Scaffold Diversification

Beyond modification of the hydroxyl group, the adamantane cage itself can be functionalized to introduce a wide range of substituents, leading to significant scaffold diversification. The rigid nature of the adamantane core allows for the precise spatial orientation of these substituents.

Methods for introducing diversity include:

Friedel-Crafts Alkylation and Acylation: The adamantane nucleus can undergo electrophilic substitution reactions, such as Fried-Crafts alkylation and acylation, to introduce alkyl and acyl groups at the bridgehead positions.

Radical Functionalization: Direct C-H functionalization of the adamantane core can be achieved through radical-mediated reactions, allowing for the introduction of various functional groups like alkenes, alkynes, and arenes. google.com

Ritter Reaction: The reaction of adamantane with nitriles in the presence of a strong acid provides a route to N-substituted adamantyl amides, which can be further hydrolyzed to amines. nih.gov

These methods enable the synthesis of this compound derivatives with substituents at various positions on the adamantane scaffold, providing a rich dataset for exploring SAR.

Table 2: Examples of Scaffold Diversification of Adamantane

| Starting Material | Reagent(s) | Product | Reaction Type |

| Adamantane | t-Butyl bromide, AlCl₃ | 1-tert-Butyladamantane | Friedel-Crafts Alkylation |

| Adamantane | Acetyl chloride, AlCl₃ | 1-Acetyladamantane | Friedel-Crafts Acylation |

| Adamantane | Acrylonitrile, (NH₄)₂S₂O₈, AgNO₃ | 1-(2-Cyanoethyl)adamantane | Radical Addition |

| 1-Bromoadamantane | Acetonitrile, H₂SO₄ | N-(1-Adamantyl)acetamide | Ritter Reaction |

Parallel and Combinatorial Chemistry Approaches to this compound Libraries

To efficiently explore the chemical space around the this compound scaffold, parallel and combinatorial chemistry techniques have been employed. asynt.comresearchgate.net These approaches allow for the rapid synthesis of large numbers of related compounds, or "libraries," which can then be screened for biological activity.

Parallel Synthesis: In parallel synthesis, a common starting material, such as 2-adamantanol or a functionalized derivative, is reacted with a diverse set of building blocks in a spatially separated manner (e.g., in a multi-well plate). asynt.com This allows for the creation of a library of individual, purified compounds. For example, a library of 2-adamantyl esters could be generated by reacting 2-adamantanol with a collection of different carboxylic acids in parallel.

Combinatorial Chemistry: Combinatorial chemistry often involves "split-and-pool" synthesis strategies to generate large libraries of compounds, often as mixtures. While less common for scaffold diversification of a specific core like this compound, the principles of combinatorial design are used to select diverse building blocks for library synthesis.

The application of these high-throughput synthesis methods significantly accelerates the drug discovery process by enabling the rapid generation and screening of large numbers of this compound derivatives. nih.gov

Table 3: Hypothetical Parallel Synthesis of a 2-Adamantanol Ester Library

| Well | Starting Material | Reagent (Carboxylic Acid) | Product |

| A1 | 2-Adamantanol | Acetic Acid | 2-Adamantyl acetate |

| A2 | 2-Adamantanol | Propionic Acid | 2-Adamantyl propionate |

| A3 | 2-Adamantanol | Benzoic Acid | 2-Adamantyl benzoate |

| ... | ... | ... | ... |

Advanced Spectroscopic and Structural Characterization of Adamanolol Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, conformation, and dynamics of molecules in solution and solid states. For adamanolol systems, NMR provides detailed information about the local electronic environment of atomic nuclei, particularly ¹H and ¹³C. Analysis of chemical shifts, coupling constants, and NOE effects allows for comprehensive conformational and configurational analysis. kyoto-u.ac.jpresearchgate.netnih.gov

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the types and numbers of hydrogen and carbon atoms and their immediate electronic environments. The chemical shifts of protons and carbons in this compound are highly sensitive to the position of the hydroxyl group and any substituents on the adamantane (B196018) cage.

Solid-State NMR Studies for Crystalline Forms

While solution-state NMR provides information about molecular behavior in a dynamic environment, solid-state NMR is employed to study the structure and dynamics of this compound in its crystalline form. Techniques such as Magic Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples. Solid-state NMR can provide information about crystal packing, polymorphism, and molecular motion within the crystal lattice, complementing the data obtained from X-ray crystallography.

X-ray Crystallography for Absolute Structure Determination and Crystal Packing Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic structure of crystalline this compound. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the electron density map can be calculated, revealing the positions of atoms and their connectivity. wikipedia.orgnih.gov This technique allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecular geometry. wikipedia.org

For chiral this compound derivatives (such as 2-adamantanol), X-ray crystallography, particularly using anomalous scattering, can determine the absolute configuration. wikipedia.org Furthermore, the analysis of the crystal packing provides insights into intermolecular interactions such as hydrogen bonding involving the hydroxyl group and van der Waals forces between adamantane cages. This information is vital for understanding the solid-state properties and stability of this compound systems. dtic.mil

Advanced Mass Spectrometry (MS) for Elemental Composition and Fragmentation Pathways

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation pathways. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) are used to generate ions from the this compound molecule. The mass-to-charge ratio (m/z) of these ions is measured, providing the molecular ion peak which corresponds to the molecular weight. savemyexams.comlibretexts.org High-resolution mass spectrometry can determine the exact mass, allowing for the calculation of the elemental composition.

Fragmentation of the molecular ion in the mass spectrometer produces a unique pattern of fragment ions. savemyexams.comlibretexts.orgwikipedia.org For alcohols like this compound, common fragmentation pathways include the loss of water (M-18) and alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. savemyexams.comlibretexts.org Analysis of the m/z values and relative abundances of these fragment ions provides structural information and can help differentiate between isomeric adamanolols or identify impurities. Tandem mass spectrometry (MS/MS) can be employed for more detailed fragmentation analysis. wikipedia.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound and the nature of their chemical bonds through the analysis of molecular vibrations. mdpi.comslideshare.netgammadata.se

FTIR spectroscopy measures the absorption of infrared light by the molecule, corresponding to vibrational modes that result in a change in the dipole moment. mdpi.comgammadata.se The O-H stretching vibration of the hydroxyl group in this compound is a prominent feature in the FTIR spectrum, and its position and breadth can provide information about hydrogen bonding. C-H stretching and bending vibrations of the adamantane cage are also observed, providing characteristic fingerprint regions. researchgate.net

Raman spectroscopy measures the inelastic scattering of light, corresponding to vibrational modes that result in a change in polarizability. mdpi.comgammadata.se Raman is often complementary to FTIR, as different vibrational modes may be active in each technique depending on the symmetry of the vibration and the change in dipole moment or polarizability. mdpi.comarxiv.organalytik.co.uk For this compound, Raman spectroscopy can provide additional information about the skeletal vibrations of the rigid adamantane cage and the C-O stretching vibration. researchgate.net Combined analysis of FTIR and Raman spectra provides a more complete picture of the vibrational modes and can aid in the identification and structural characterization of this compound and its derivatives. mdpi.comarxiv.organalytik.co.uk

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for studying the stereochemistry and conformation of chiral molecules. While 1-adamantanol (B105290) is achiral, 2-adamantanol (B149831) exists as a pair of enantiomers. CD measures the differential absorption of left and right circularly polarized light by a chiral substance, particularly in the region of electronic absorption bands. slideshare.netpbsiddhartha.ac.inyoutube.commgcub.ac.in ORD measures the change in the optical rotation of plane-polarized light as a function of wavelength. slideshare.netpbsiddhartha.ac.inmgcub.ac.inkud.ac.in

For chiral adamanolols, CD and ORD spectra can exhibit characteristic features known as Cotton effects in the vicinity of chromophores. pbsiddhartha.ac.inmgcub.ac.in The sign and shape of the Cotton effect are related to the absolute configuration and conformation of the chiral center and its surrounding environment. mgcub.ac.inkud.ac.in By analyzing the CD and ORD spectra, it is possible to determine the absolute configuration of chiral this compound isomers and to study their conformational preferences in solution. youtube.comkud.ac.in These techniques are particularly useful when crystalline material suitable for X-ray crystallography is not available or when studying the behavior of adamanolols in solution.

Reaction Mechanisms and Reactivity Profile of the Adamanolol Scaffold

Mechanistic Investigations of Key Chemical Transformations

Understanding the detailed mechanisms of reactions involving the adamanolol scaffold is crucial for predicting product outcomes and designing synthetic strategies.

Electrophilic substitution reactions on the adamantane (B196018) core typically occur at the bridgehead carbon atoms, which can readily form relatively stable tertiary carbocations. This stability is attributed to the rigid cage structure, which prevents typical carbocation rearrangements to less substituted centers and allows for effective hyperconjugation dtic.milnih.gov. Reactions in electrophilic media, such as with strong acids or halogens in the presence of Lewis acids, can lead to substitution at these positions dtic.milnih.gov. For instance, the reaction of adamantane with sulfuric acid can lead to adamantanone via oxidation of 1-hydroxyadamantane and subsequent rearrangement and oxidation of 2-hydroxyadamantane dtic.mil. Bromination of adamantane, particularly in the presence of Lewis acids, proceeds via an ionic mechanism involving the adamantyl cation nih.gov.

Nucleophilic substitution reactions on adamantane derivatives, including adamantanols or their activated forms, predominantly follow an SN1 mechanism, especially at the bridgehead positions dtic.milscilit.comthegoodscentscompany.com. The departure of a leaving group generates the stable adamantyl cation, which is then attacked by a nucleophile dtic.milscilit.com. SN2 reactions are generally disfavored at the sterically hindered bridgehead carbons researchgate.net. Reactions of adamantane in electrophilic media can be considered as nucleophilic substitution at a saturated carbon atom, proceeding through the adamantyl cation dtic.mil.

Addition reactions can be employed in the synthesis and functionalization of the this compound scaffold. Radical addition reactions to electron-deficient unsaturated bonds have been reported for the synthesis of adamantane derivatives uni.lu. Furthermore, the construction of the adamantane framework itself can involve transannular cyclization reactions initiated by electrophilic addition to bicyclic precursors, leading to the formation of the stable 1-adamantyl cation intermediate. For example, the exposure of bicyclo[3.3.1]nonane-derived diolefines to halogens like bromine or iodine can form a charge transfer complex, followed by synchronous cyclization to the 1-adamantyl cation ion pair, yielding substituted adamantanes.

Rearrangement reactions, particularly the Wagner-Meerwein rearrangement, are characteristic of adamantane chemistry and play a significant role in the formation and isomerization of adamantane structures. These rearrangements often involve carbocation intermediates and can facilitate the transformation of related cage systems into the thermodynamically stable adamantane framework. The mechanism typically involves 1,2-alkyl or hydride shifts. For instance, the rearrangement of the adamantyl cation in sulfuric acid can occur via intermolecular hydride transfer or a slower mechanism involving reversible ring-opening. Sila-Wagner-Meerwein rearrangements have also been observed in germasila-adamantanes, allowing for the selective shift of germanium atoms.

Catalytic Reactions Utilizing this compound as a Substrate or Ligand Component

Adamantane derivatives, including those related to this compound, find utility in catalytic reactions, either as substrates undergoing transformation or as components of ligands that influence catalyst performance. The bulky and rigid nature of the adamantyl group makes it a valuable motif in ligand design, particularly in transition metal catalysis. Adamantyl-containing phosphine (B1218219) ligands, for example, have been employed in palladium-catalyzed cross-coupling and carbonylation reactions, where their steric bulk can impact the reactivity and selectivity of the catalytic system. The introduction of the adamantyl group can enhance the electron density at the metal center, promoting oxidative addition, a key step in many catalytic cycles. Adamantyl-modified N-heterocyclic carbene (NHC) ligands have also been developed and utilized in supramolecular immobilization strategies for recoverable homogeneous catalysts.

Stereochemical Outcomes and Diastereoselectivity in this compound Synthesis and Reactions

Stereochemical control and diastereoselectivity are important considerations in the synthesis and reactions of substituted adamantanes, especially for derivatives with chirality. 1,2-Disubstituted adamantane derivatives, for instance, are chiral. Synthetic routes have been developed to achieve enantiomerically pure adamantane derivatives by employing asymmetric reactions and enantiomeric resolution steps. In some cases, the rigid structure of the adamantane scaffold can influence the stereochemical outcome of reactions occurring at or near the cage. For example, the cyclization of certain precursors to form the adamantane core can exhibit diastereoselectivity. Studies on the synthesis of 1,4-disubstituted adamantanes have also offered rationales for observed diastereoselectivity based on computational calculations.

Computational and Theoretical Chemistry Studies of Adamanolol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are essential tools for investigating the electronic structure and reactivity of molecules like Adamanolol. These methods can provide insights into molecular properties, energy landscapes, and reaction pathways. DFT, in particular, is widely applied for electronic structure calculations in various fields, including chemistry and physics. nsf.gov It allows for the prediction of properties such as electronic energy, which can be used to determine the relative stability of different structures and calculate reaction energies. researchgate.net

Density Functional Theory (DFT) Studies of this compound Molecular Properties

DFT studies are employed to analyze the molecular properties of compounds. These calculations can provide data on structural, electronic, vibrational, and thermodynamic properties. researchgate.netrsc.org For adamantane (B196018) derivatives, DFT has been used to study properties such as homoconjugation in the adamantane cage and to calculate NMR chemical shifts. nih.gov Density-corrected DFT (DC-DFT) is an approach proposed to address limitations related to self-interaction error in standard DFT, and its performance for molecular properties like dipole moments, static polarizabilities, and electric field gradients has been evaluated. nsf.gov While DC-DFT has shown promise for some properties, its impact on others, such as polarizability, can vary. nsf.gov

| Property Name | Method | Notes | Source |

| Electronic Energy | DFT | Used for relative stability and reaction energies | researchgate.net |

| Structural Properties | DFT | Provides insights into molecular geometry | rsc.org |

| Electronic Properties | DFT | Includes aspects like charge distribution | rsc.org |

| Vibrational Properties | DFT | Can yield zero-point energy, enthalpy, entropy | researchgate.net |

| Thermodynamic Properties | DFT | Includes Gibbs free energy | researchgate.net |

| NMR Chemical Shifts | DFT/IGLO | Applied to adamantane systems | nih.gov |

| Dipole Moments | DC-DFT | Performance evaluated | nsf.gov |

| Static Polarizabilities | DC-DFT | Performance evaluated; can be negatively impacted in some cases | nsf.gov |

| Electric Field Gradients (EFG) | DC-DFT | Performs well, even for challenging cases | nsf.gov |

Ab Initio Methods for Energy Landscapes and Reaction Pathways

Ab initio methods, which are based on first principles without empirical parameters, are also utilized in computational chemistry to explore energy landscapes and reaction pathways. fortunejournals.com These methods can provide accurate descriptions of molecular systems and the energetic changes that occur during chemical reactions. While computationally more expensive than some empirical methods, ab initio calculations can offer valuable insights into reaction mechanisms and transition states. The development of linear scaling or O(N) methods in electronic structure calculations aims to enable ab initio simulations of larger systems by reducing the computational cost, which scales linearly with the number of atoms. arxiv.orgaps.org

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. youtube.com This allows for the exploration of conformational space and the study of intermolecular interactions. MD simulations are based on Newton's laws of motion and require a force field to describe the interactions between atoms. youtube.com These simulations can be used to analyze the dynamic behavior of molecules, including conformational changes and interactions with other molecules or environments, such as encapsulation within carbon nanotubes. researchgate.net Accelerated MD (aMD) simulations can facilitate conformational transitions and have been applied to study the dynamics of proteins and protein-ligand complexes. nih.gov In the context of this compound and its analogues, MD simulations have been used to study binding processes and the required conformations for inhibitory action. researchgate.netdtic.mil For instance, studies on wrenchnolol, an analogue of this compound, used computer simulations to investigate its structure and dynamics. kyoto-u.ac.jp

Cheminformatics and Quantitative Structure-Reactivity Relationship (QSRR) Analysis of this compound Analogues

Cheminformatics involves the use of computational and informational techniques to analyze chemical data. Quantitative Structure-Reactivity Relationship (QSRR) analysis is a cheminformatics method that seeks to establish relationships between the structural properties of molecules and their reactivity. While the provided search results specifically mention cheminformatics in the context of broader chemical research and computational biology kyoto-u.ac.jpkyoto-u.ac.jp, and discuss structure-activity relationships (SAR) for this compound and its derivatives kyoto-u.ac.jpresearchgate.netresearchgate.net, there is no explicit mention of QSRR studies specifically applied to this compound or its analogues in the provided snippets. However, the SAR studies conducted on this compound derivatives, which informed the design of compounds like wrenchnolol, are fundamentally related to the principles of QSAR/QSPR (Quantitative Structure-Activity Relationship/Quantitative Structure-Property Relationship) analysis, aiming to correlate structural features with biological activity or other properties. kyoto-u.ac.jpresearchgate.netresearchgate.netnagoya-u.ac.jp

Advanced Materials Science and Chemical Engineering Applications of Adamanolol Based Structures

Incorporation of Adamanolol into Polymeric Systems for Enhanced Material Properties

Design of Novel Polymers with Adamantane-Derived Units

Adamantane (B196018) derivatives are utilized in the design and synthesis of novel polymers. The introduction of the adamantane group into polymer chains can lead to improvements in thermal, mechanical, and dielectric properties. For instance, in epoxy resins, the presence of the tricyclic hydrocarbon structure of adamantane can limit the movement of polymer chains, resulting in a more immobile epoxy structure and enhanced properties. researchgate.net Adamantane-based epoxy resins (ADEP) and siloxane-modified adamantane-based epoxy resins (Siloxane-ADEP) have been synthesized, and their structures confirmed, demonstrating improved thermal, mechanical, and dielectric characteristics compared to conventional epoxy resins. researchgate.net

Adamantane units have also been incorporated into photocurable resins, such as polyurethane acrylate (B77674) (PUA) resins, for applications like 3D printing electronics. ntu.edu.tw Introducing a symmetric structure like 1,3-adamantanediol (B44800) (ADO) into the PUA matrix has been shown to effectively decrease the dielectric constant of the resulting material. ntu.edu.tw This structural modification increases the free volume within the polymer matrix, contributing to the reduction in dielectric constant. ntu.edu.tw

Applications in High-Performance Coatings and Resins

Adamantane-based structures find applications in high-performance coatings and resins, benefiting from the enhanced properties conferred by the adamantane moiety. The improved thermal stability, mechanical strength, and dielectric properties make these materials suitable for demanding applications.

Adamantane-based epoxy resins, for example, are explored for their use in coatings and as matrices in composite materials due to their enhanced thermal and mechanical performance. researchgate.net The incorporation of adamantane structures into epoxy resins can lead to improved resistance to heat and humidity, better dielectric properties, enhanced thermal stability, and increased resistance to aging and organic solvent corrosion. google.com

Furthermore, adamantane-modified cyanate (B1221674) resins have demonstrated wonderful interfacial bonding strength with fibers like PBO fibers, indicating their potential in high-performance composite coatings. acs.org The introduction of adamantane at the side chains of polymers has also been shown to improve thermal stability, light transmission, and ultraviolet stability, making them suitable for applications like photoresists or antireflective coatings for deep UV lithography. researchgate.netresearchgate.net

Table 1: Properties of Adamantane-Modified Polymers

| Polymer System | Adamantane Derivative Incorporated | Enhanced Properties | Reference |

| Epoxy Resin | Adamantane group | Thermal, mechanical, dielectric properties, heat/humidity resistance, aging resistance | researchgate.netgoogle.com |

| Polyurethane Acrylate (PUA) Resin | 1,3-Adamantanediol (ADO) | Low dielectric constant, mechanical properties | ntu.edu.tw |

| Cyanate Resins | Adamantane | Interfacial bonding strength | acs.org |

| Poly(methyl methacrylate) (PMMA) | Adamantane at side chains | Thermal stability, light transmission, UV stability | researchgate.netresearchgate.net |

This compound in Nanomaterial Synthesis and Surface Functionalization

Adamantane derivatives, including those related to this compound, play a role in the field of nanomaterials, particularly in surface functionalization and the creation of nanocomposites. The rigid and bulky nature of the adamantane group can be utilized to modify the surface properties of nanomaterials and influence their assembly.

Surface modification of diamondoids, which include adamantane as the smallest member, can produce functional derivatives used in nanocomposites and thin film coatings. researchgate.net Adamantane's structure makes it suitable for modifying surfaces to achieve specific characteristics.

While some applications of adamantane derivatives in nanomaterials relate to drug delivery systems and interactions with biological membranes, the underlying principle of using the adamantane moiety for surface functionalization and controlling interactions at the nanoscale is relevant to materials science. For instance, adamantane derivatives have been used in the supramolecular assembly of cyclodextrin-based nanoparticles on solid surfaces. nih.gov This highlights the utility of adamantane in directing the organization of nanomaterials through specific interactions.

Role of this compound in Supramolecular Chemistry and Host-Guest Systems

Adamantane is a well-established guest molecule in supramolecular chemistry, known for forming strong inclusion complexes with various host molecules, particularly macrocycles like cyclodextrins and cucurbit[n]urils. acs.orgnih.govresearchgate.netnih.gov This host-guest chemistry is a significant area where this compound-based structures can be applied.

The rigid, hydrophobic nature of the adamantane cage makes it an ideal fit for the hydrophobic cavities of these macrocyclic hosts. The strong non-covalent interactions formed in these host-guest systems can be exploited for various applications in materials science, including the construction of supramolecular polymers and assemblies. acs.orgyoutube.com

The recognition between adamantane and cyclodextrins has been utilized to achieve adhesion between semihard polymer materials. acs.org By incorporating cyclodextrin (B1172386) and adamantane units into separate polymer networks, strong adhesive strength can be achieved through the formation of host-guest complexes at the interface. acs.org This demonstrates the potential of this compound-based structures in creating dynamic and responsive supramolecular materials.

Catalysis: this compound Derivatives as Ligands in Organometallic and Organic Catalytic Systems

Adamantane derivatives are recognized for their utility as ligands in both organometallic and organic catalytic systems. researchgate.net The bulky and rigid nature of the adamantane scaffold can influence the electronic and steric environment around a metal center or a reactive site, thereby affecting catalytic activity, selectivity, and stability.

While specific examples of this compound (adamantane alcohol) being directly used as a ligand in catalysis are less prominent in the provided search results compared to other adamantane derivatives, the general principle of using functionalized adamantane structures as ligands is well-established. The adamantyl group can be incorporated into phosphine (B1218219) ligands, for instance, which are widely used in organometallic catalysis, such as cross-coupling reactions. researchgate.net The unique steric profile of the adamantyl group can lead to improved catalyst performance in certain transformations.

The development of catalysts and ligand design often involves considering the structural properties of the ligand and its interaction with the metal center and the reacting substrates. The rigid, three-dimensional structure of adamantane derivatives offers a distinct advantage in tuning these interactions for optimized catalytic outcomes.

Advanced Chemical Sensor Development Utilizing this compound Scaffolds

Adamantane derivatives have found applications in the development of chemical sensors. Their ability to participate in specific recognition events, particularly through host-guest interactions, makes them valuable components in sensing platforms.

Automated fluorimetric sensors for the determination of pharmaceutically active adamantane derivatives like amantadine, memantine, and rimantadine (B1662185) have been developed. middlebury.edumdpi.comnih.govresearchgate.net Although these specific examples focus on the detection of adamantane-based drugs, they illustrate the principle of using adamantane scaffolds or their recognition properties in sensor design. These sensors utilize reactions that yield fluorescent derivatives, allowing for the detection and quantification of the target compounds. middlebury.edumdpi.com

Furthermore, the host-guest chemistry involving adamantane and cyclodextrins can be leveraged for sensor development. Chemical sensors based on cyclodextrin derivatives can utilize the specific binding affinity for adamantane guests to detect their presence or concentration. nih.gov By immobilizing cyclodextrin derivatives on a surface or incorporating them into a sensing matrix, and using a signaling mechanism, the binding of this compound or its derivatives can be transduced into a detectable signal.

The rigid structure and potential for functionalization of this compound-based scaffolds provide a versatile platform for designing sensing elements with tailored recognition properties for specific analytes.

Future Directions and Emerging Research Avenues in Adamanolol Chemistry

Development of Novel and Sustainable Synthetic Strategies

The future synthesis of Adamanolol and its derivatives will increasingly focus on novel and sustainable methods that improve efficiency, reduce environmental impact, and allow for greater molecular diversity. Key research avenues include the development of multicomponent reactions (MCRs), which align with green chemistry principles by combining multiple starting materials in a single step, thus maximizing atom economy and minimizing waste. rsc.org For the indole (B1671886) core of this compound, innovative MCRs offer a sustainable route to complex heterocyclic structures from simple, readily available feedstocks. rsc.org

Another promising area is the application of mechanochemistry, such as high-speed ball milling. unigoa.ac.in This solvent-free technique can promote reactions through mechanical force, offering a greener alternative to traditional solvent-based methods for synthesizing indole-containing compounds. unigoa.ac.inacs.org Furthermore, advancements in synthesizing the adamantane (B196018) moiety itself are crucial. This includes scalable methods for producing key intermediates like 1,3-adamantanediol (B44800) and exploring cutting-edge techniques such as the use of electron beams to create nanodiamond structures from adamantane precursors at lower pressures. acs.orgsustainability-times.com These strategies collectively aim to create more efficient and environmentally benign pathways to this compound-based compounds.

| Synthetic Strategy | Key Advantages | Relevance to this compound |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, convergent synthesis. rsc.org | Efficient and sustainable assembly of the core indole scaffold. rsc.org |

| Mechanochemistry (Ball Milling) | Solvent-free, high reaction rates, energy efficient. unigoa.ac.in | Greener synthesis of indole derivatives and other key fragments. unigoa.ac.inacs.org |

| Advanced Adamantane Synthesis | Scalability, novel reaction pathways (e.g., electron beam). acs.orgsustainability-times.com | Improved access to the crucial adamantane pharmacophore. acs.orgsustainability-times.com |

Exploration of Unconventional Reactivity and Bond Activations

Future exploration in this compound chemistry will likely delve into unconventional reactivity to create novel analogs that would be inaccessible through traditional methods. A primary focus is the direct C–H bond activation and functionalization of the adamantane cage. nih.govresearchgate.net This strategy avoids the need for pre-functionalized starting materials, thereby improving atom and step economy. nih.gov

Recent advances in photoredox and H-atom transfer (HAT) catalysis have demonstrated remarkable chemoselectivity for the strong tertiary C–H bonds of adamantane, even in the presence of weaker, more traditionally reactive C-H bonds. researchgate.netchemrxiv.orgacs.org By leveraging the unique stability of adamantyl radical intermediates, these methods allow for the direct installation of diverse functional groups (e.g., alkyl, aminoalkyl) onto the adamantane core. nih.govacs.org This opens a direct route to novel this compound derivatives with modified steric and electronic properties. The inherent steric bulk of the adamantyl group can also be exploited to modulate intramolecular reactivity in other parts of the molecule, guiding reactions to specific sites and enhancing the stability of the final compound. nih.govebi.ac.ukresearchgate.net

| Reactivity Explored | Mechanism/Approach | Potential Application for this compound |

| Direct C–H Functionalization | Photocatalytic H-atom transfer (HAT) to generate adamantyl radicals. chemrxiv.orgacs.org | Direct, late-stage diversification of the adamantane scaffold to create novel analogs. nih.gov |

| Modulation of Reactivity | Utilizing the steric hindrance of the adamantyl group. nih.govebi.ac.uk | Enhancing metabolic stability and controlling regioselectivity in derivatization reactions. researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Materials Design

| AI/ML Application | Description | Impact on this compound Research |

| Predictive Screening | ML models trained to identify features of successful PPI inhibitors. nih.gov | Rapidly screen virtual libraries to find new compounds targeting the ESX-Sur2 interaction. nih.govembopress.org |

| Structure-Based Design | AI-powered protein structure prediction (e.g., AlphaFold) to model the target interface. nih.gov | Provides high-resolution models of the this compound-Sur-2 binding site for rational drug design. |

| ML-QSAR | Quantitative Structure-Activity Relationship models to predict biological activity. researchgate.net | Guides the optimization of this compound's structure to enhance its inhibitory effect on HER2. researchgate.net |

Green Chemistry Principles in this compound Synthesis and Derivatization

The principles of green chemistry will be integral to the future lifecycle of this compound, from synthesis to derivatization. Research will focus on adopting methodologies that minimize environmental hazards and waste. For the synthesis of the indole nucleus, this includes the use of microwave irradiation to accelerate reactions and reduce energy consumption, as well as employing environmentally benign solvents like water or conducting reactions under solvent-free conditions. tandfonline.comtandfonline.comresearchgate.net

The use of nanocatalysts and other green catalysts can improve reaction efficiency and allow for easier catalyst recovery and reuse. researchgate.net As mentioned previously, direct C–H activation represents a key green strategy for derivatizing the adamantane portion, as it enhances atom economy by avoiding protective groups and pre-functionalization steps. nih.gov The adoption of MCRs and mechanochemical synthesis further supports a green approach by reducing the number of synthetic steps and the reliance on volatile organic solvents. rsc.orgunigoa.ac.in Collectively, these principles will lead to more sustainable and cost-effective production of this compound-based drug candidates.

Multi-Scale Modeling and Simulation for Predictive this compound System Design

Multi-scale modeling and simulation offer a powerful computational lens to understand and predict the behavior of this compound from the molecular to the cellular level. This approach combines different levels of theoretical detail to bridge time and length scales that are inaccessible to a single method. nih.govyoutube.com

At the quantum mechanical level, calculations can elucidate the electronic structure and reactivity of this compound, guiding the design of new bond activations. At the molecular level, all-atom molecular dynamics (MD) simulations can be used to study the binding dynamics and stability of the this compound-Sur-2 complex in explicit solvent, providing critical insights into the specific interactions that drive its inhibitory activity. nih.govnih.gov Coarse-grained models can then extend these simulations to longer timescales, allowing for the study of how this compound interacts with larger biological assemblies, such as lipid membranes, which can influence its bioavailability and transport. nih.gov This integrated computational approach enables the predictive design of this compound systems, optimizing for target affinity, selectivity, and pharmacokinetic properties before committing to costly and time-consuming chemical synthesis. youtube.com

Q & A

Q. What is the molecular mechanism by which Adamanolol inhibits Her2 gene expression in breast cancer cells?

this compound disrupts the α-helix-mediated interaction between ESX (epithelial-specific transcription factor) and Sur-2/DRIP130 (a Ras-linked subunit of the mediator complex), critical for Her2 overexpression. Methodologically, researchers can validate this using competitive binding assays, NMR spectroscopy to confirm structural interactions, and siRNA knockdown experiments to establish dependency on ESX/Sur-2 .

Q. How should researchers design in vitro experiments to assess this compound’s specificity for Her2-positive cells?

Experimental design should include:

- Control groups : Her2-negative cell lines (e.g., MCF-10A) to confirm selectivity.

- Dose-response curves to determine IC50 values.

- Validation assays : Western blotting for Her2 protein levels and qPCR for transcriptional changes.

- Use of positive/negative controls (e.g., trastuzumab for Her2 inhibition) to benchmark efficacy .

Q. What are the recommended methods for ensuring reproducibility in this compound cytotoxicity studies?

- Standardize cell culture conditions (passage number, media composition).

- Include triplicate technical replicates and independent biological replicates.

- Predefine statistical thresholds (e.g., p < 0.05 with ANOVA or t-tests).

- Publish raw data and detailed protocols (e.g., compound dilution methods) to mitigate batch variability .

Q. How can researchers validate this compound’s protein interaction inhibition using biophysical techniques?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) between ESX and Sur-2 with/without this compound.

- Circular Dichroism (CD) : Monitor α-helix structural changes in ESX upon this compound treatment.

- NMR Spectroscopy : Map chemical shift perturbations to identify interaction surfaces .

Q. What ethical considerations are critical in preclinical this compound research involving animal models?

- Follow ICH guidelines for humane endpoints (e.g., tumor volume limits).

- Justify sample sizes using power analysis to minimize animal use.

- Disclose conflicts of interest and adhere to institutional review board (IRB) protocols for translational studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different Her2-positive breast cancer cell lines?

Apply dialectical analysis to identify principal contradictions (e.g., genetic heterogeneity, differential expression of co-factors like Ras). Use multi-omics approaches (proteomics, transcriptomics) to map contextual dependencies. Prioritize cell lines with clinically relevant mutations (e.g., PI3K/AKT pathway activation) for mechanistic follow-up .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response data in combination therapies?

- Synergy scoring : Calculate Combination Index (CI) via Chou-Talalay method.

- Machine learning : Train models on dose-response matrices to predict additive/synergistic effects.

- Bayesian hierarchical modeling : Account for inter-experiment variability in IC50 estimates .

Q. How can researchers investigate long-term resistance mechanisms to this compound in Her2-positive cancers?

- Generate resistant cell lines via chronic exposure (6–12 months) and perform whole-exome sequencing to identify mutations.

- Use CRISPR-Cas9 screens to pinpoint genes modulating resistance.

- Validate findings in patient-derived xenograft (PDX) models with longitudinal sampling .

Q. What frameworks guide the integration of multi-omics data in this compound mechanism-of-action studies?

- Network pharmacology : Map this compound’s targets onto protein-protein interaction (PPI) networks enriched for Her2 signaling.

- Pathway enrichment analysis : Use tools like GSEA or DAVID to identify perturbed pathways (e.g., ERBB2, MAPK).

- Systems biology modeling : Develop ODE-based models to simulate ESX/Sur-2 dynamics under treatment .

Q. How can dialectical materialism principles inform experimental design when studying this compound’s off-target effects?

- Identify principal contradictions (e.g., target selectivity vs. off-target binding) via proteome-wide affinity assays (e.g., CETSA).

- Use quantitative structure-activity relationship (QSAR) models to prioritize structural analogs with reduced off-target liabilities.

- Iteratively refine hypotheses through thesis-antithesis-synthesis cycles (e.g., balancing efficacy and toxicity in lead optimization) .

Q. Methodological Notes

- Data Presentation : Include raw data tables in appendices, with processed data (mean ± SD) in the main text. Use error bars representing 95% confidence intervals in graphs .

- Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .

- Hermeneutic Analysis : Interpret phenomenological data (e.g., patient-derived transcriptomes) through iterative coding and thematic saturation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.